N-Cbz-(S)-3-cyclopropylalanine

Übersicht

Beschreibung

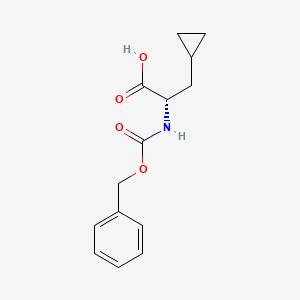

N-Cbz-(S)-3-cyclopropylalanine is a derivative of alanine, an amino acid, where the amino group is protected by a carbobenzyloxy (Cbz) group. The compound features a cyclopropyl group attached to the third carbon of the alanine backbone, which imparts unique steric and electronic properties. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-(S)-3-cyclopropylalanine typically involves the protection of the amino group of (S)-3-cyclopropylalanine with a Cbz group. This can be achieved through the reaction of (S)-3-cyclopropylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound can be oxidized using several reagents:

-

Oxidizing Agents : Potassium permanganate and hydrogen peroxide are commonly used.

-

Reaction Conditions : Typically conducted in an acidic medium to facilitate the oxidation of the amine or alcohol functionalities.

Reduction Reactions

Reduction processes can modify the functional groups present in N-Cbz-(S)-3-cyclopropylalanine:

-

Reducing Agents : Lithium aluminum hydride and sodium borohydride are effective for reducing carbonyl groups.

-

Conditions : Anhydrous ether is often used as a solvent for these reductions.

Substitution Reactions

Nucleophilic substitution can occur at various sites:

-

Sites of Reaction : The cyclopropyl group or the benzyloxycarbonyl group can serve as points for nucleophilic attack.

-

Common Reagents : Sodium hydroxide in aqueous solution is frequently employed for these reactions.

-

Mechanistic Insights

The reactivity of this compound can be understood through its interaction with specific molecular targets:

-

The cyclopropyl group introduces steric hindrance, which can affect binding affinity to enzymes or receptors.

-

The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid derivative, which may exhibit distinct biological activities.

-

Applications in Synthesis and Drug Development

This compound serves as a versatile building block in peptide synthesis and drug development:

-

Its unique structure allows for the incorporation into larger peptide chains, potentially enhancing pharmacological properties.

-

The ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules.

This compound is an important compound in synthetic organic chemistry, particularly for its role in peptide synthesis and potential therapeutic applications. Understanding its chemical reactivity and mechanisms of action is crucial for leveraging its properties in drug development and medicinal chemistry.

-

References

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1. Protection | Reaction with benzyl chloroformate |

| 2. Solvent | Dichloromethane at room temperature |

| 3. Purification | Crystallization or chromatography |

Scientific Research Applications

N-Cbz-(S)-3-cyclopropylalanine has diverse applications across multiple fields:

Peptide Synthesis

- Role : Serves as a building block for synthesizing peptides and proteins.

- Benefits : The Cbz protecting group allows for selective coupling reactions without undesired side reactions.

Medicinal Chemistry

- Applications :

- Design of enzyme inhibitors and receptor modulators.

- Exploration of its effects on biological targets due to the cyclopropyl group's steric properties.

- Case Studies :

- Studies have shown that derivatives incorporating cyclopropyl groups can enhance binding affinity to certain receptors, thus improving therapeutic efficacy.

Biological Studies

- Utilized in research investigating protein-protein interactions and enzyme mechanisms, providing insights into biochemical pathways.

Industrial Applications

- Employed in the production of pharmaceuticals and fine chemicals, particularly in processes requiring specific stereochemical configurations.

Wirkmechanismus

The mechanism of action of N-Cbz-(S)-3-cyclopropylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects imparted by the cyclopropyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cbz-alanine: Lacks the cyclopropyl group, making it less sterically hindered.

N-Boc-(S)-3-cyclopropylalanine: Uses a different protecting group (Boc) which is removed under acidic conditions.

N-Fmoc-(S)-3-cyclopropylalanine: Uses an Fmoc protecting group, which is removed under basic conditions.

Uniqueness

N-Cbz-(S)-3-cyclopropylalanine is unique due to the presence of the cyclopropyl group, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require specific conformational constraints or in the design of molecules with unique biological activities .

Biologische Aktivität

N-Cbz-(S)-3-cyclopropylalanine (Cbz-Cpa) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the amino acid, which enhances its stability and bioavailability. The cyclopropyl moiety contributes to its unique steric properties, which can influence its interaction with biological targets.

Recent studies have highlighted the role of Cbz-Cpa in inhibiting viral proteases, particularly the main protease (MPro) of SARS-CoV-2. The MPro is crucial for the viral life cycle as it processes polyproteins into functional proteins necessary for viral replication. Cbz-Cpa and its derivatives have been shown to form covalent bonds with the active site cysteine of MPro, leading to effective inhibition.

Research Findings

- Inhibition Potency : Cbz-Cpa has demonstrated significant in vitro potency against MPro, with studies indicating IC50 values in the low micromolar range. The presence of the cyclopropyl group has been linked to enhanced binding affinity due to steric fit within the enzyme's active site .

- Cellular Activity : While in vitro studies show promising inhibition, cellular assays reveal variability in efficacy. Modifications to the N-terminal cap influence cellular uptake and activity, with certain configurations yielding better results in human cell lines .

- Antiviral Efficacy : In antiviral tests against SARS-CoV-2 variants, compounds derived from Cbz-Cpa exhibited EC50 values around 1 μM, indicating strong antiviral activity with relatively low cytotoxicity .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|---|

| N-Cbz-(S)-Cpa | MPro | 0.184 | 1.0 | High binding affinity |

| Cbz-(S)-Cpa-Ala | MPro | 0.416 | 1.5 | Moderate potency |

| Cbz-(S)-Cpa-Arg | MPro | 0.250 | 0.8 | Enhanced cellular uptake |

Case Studies

- Study on Antiviral Agents : A systematic exploration reported that Cbz-Cpa derivatives were among the most effective inhibitors of MPro when tested against various SARS-CoV-2 strains. The study emphasized the importance of structural modifications for optimizing antiviral activity .

- Structure-Based Design : Research utilizing structure-based drug design revealed that introducing bulky groups like cyclopropyl at specific positions (P2) significantly improved binding affinity to MPro compared to linear amino acids . This finding supports the hypothesis that steric hindrance plays a critical role in inhibitor efficacy.

- Clinical Implications : Given its potent inhibitory effects on viral proteases, Cbz-Cpa is being investigated as a potential lead compound for developing new antiviral therapies targeting coronaviruses and other RNA viruses .

Eigenschaften

IUPAC Name |

(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRLSXDXLQPBEU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.